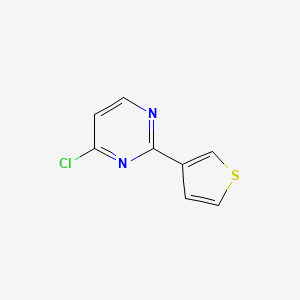

4-Chloro-2-(thiophen-3-YL)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5ClN2S |

|---|---|

Molecular Weight |

196.66 g/mol |

IUPAC Name |

4-chloro-2-thiophen-3-ylpyrimidine |

InChI |

InChI=1S/C8H5ClN2S/c9-7-1-3-10-8(11-7)6-2-4-12-5-6/h1-5H |

InChI Key |

VNPAXRHTXOAAJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1Cl)C2=CSC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of the 4 Chloro 2 Thiophen 3 Yl Pyrimidine Core and Its Analogues

Nucleophilic Aromatic Substitution Reactions at the Chloro Position

The chlorine atom at the C4-position of the 2-(thiophen-3-yl)pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a consequence of the electron-withdrawing effect of the two nitrogen atoms in the pyrimidine (B1678525) ring, which stabilizes the intermediate Meisenheimer complex formed during the reaction. In systems like 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C4-position over the C2-position. stackexchange.com This enhanced reactivity at C4 makes it a key position for introducing a wide variety of functional groups.

A broad range of nucleophiles can be employed to displace the chloro group, including amines, alcohols, thiols, and their respective anions. For instance, reactions with primary and secondary amines lead to the formation of the corresponding 4-amino-2-(thiophen-3-yl)pyrimidine derivatives. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the HCl generated. Similarly, alkoxides and phenoxides can be used to synthesize 4-alkoxy- and 4-aryloxy-2-(thiophen-3-yl)pyrimidines, respectively. The reaction with sodium thiophenoxide has also been shown to yield the corresponding thioether. rsc.org

The table below summarizes representative nucleophilic aromatic substitution reactions on 4-chloropyrimidine (B154816) analogues.

| Nucleophile | Reagent Example | Product Type |

| Primary/Secondary Amine | R¹R²NH | 4-Amino-2-(thiophen-3-yl)pyrimidine |

| Alcohol/Phenol | R-OH + Base | 4-Alkoxy/Aryloxy-2-(thiophen-3-yl)pyrimidine |

| Thiol/Thiophenol | R-SH + Base | 4-Alkyl/Arylthio-2-(thiophen-3-yl)pyrimidine |

| Amino Acid | L-Phenylalanine | N-(2-(thiophen-3-yl)pyrimidin-4-yl)amino acid |

These reactions are fundamental in the synthesis of libraries of compounds for biological screening, as the substituent introduced at the C4-position can significantly influence the pharmacological properties of the molecule.

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring, being an electron-rich aromatic system, is prone to electrophilic aromatic substitution reactions. nih.gov Its reactivity towards electrophiles is generally greater than that of benzene (B151609). nih.gov In the context of 4-chloro-2-(thiophen-3-yl)pyrimidine, the pyrimidine ring acts as an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. However, substitution is still feasible under appropriate conditions.

The following table provides examples of electrophilic aromatic substitution reactions that can be applied to the thiophene moiety.

| Reaction | Reagent | Potential Product |

| Nitration | HNO₃ / Acetic Anhydride | 4-Chloro-2-(nitrothiophen-3-yl)pyrimidine |

| Bromination | N-Bromosuccinimide (NBS) | 4-Chloro-2-(bromothiophen-3-yl)pyrimidine |

| Acylation | Acyl chloride / Lewis Acid | 4-Chloro-2-(acylthiophen-3-yl)pyrimidine |

Formation of Fused Heterocyclic Systems (e.g., Thieno[2,3-d]pyrimidines, Pyrido[2,3-d]pyrimidines)

The this compound core is an excellent precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. rsc.org These fused systems can be constructed by forming a new ring that incorporates atoms from both the pyrimidine and the thiophene moieties, or by annulating a new ring onto the pyrimidine core.

For example, thieno[2,3-d]pyrimidines can be synthesized from appropriately substituted thiophenes that bear amino and cyano or carboxylate groups, which can then be cyclized to form the pyrimidine ring. nih.govjisciences.com Conversely, a pre-formed this compound can undergo intramolecular cyclization reactions. For instance, substitution of the chloro group with a nucleophile containing a reactive functional group can be followed by a cyclization step onto the thiophene ring.

Similarly, the synthesis of pyrido[2,3-d]pyrimidines often involves the condensation of 6-aminouracil (B15529) derivatives with various reagents. researchgate.netnih.gov Starting from this compound, one could envision a strategy where a carbon-carbon bond-forming reaction introduces a side chain at the C5 position of the pyrimidine, which can then be cyclized to form the fused pyridine (B92270) ring. These multistep sequences allow for the construction of complex, polycyclic scaffolds from the relatively simple starting material.

Palladium-Catalyzed Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the further functionalization of the this compound core. The chloro substituent at the C4-position is an excellent handle for reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, significantly increasing the molecular diversity that can be achieved.

The Suzuki-Miyaura coupling, which involves the reaction of the chloropyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base, is widely used to introduce aryl or heteroaryl substituents at the C4-position. acs.orgmdpi.comnih.gov This reaction is generally high-yielding and tolerant of a wide range of functional groups. mdpi.com

The Sonogashira coupling allows for the introduction of alkyne moieties by reacting the chloropyrimidine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. The resulting 4-alkynylpyrimidines are themselves versatile intermediates for further transformations.

The Buchwald-Hartwig amination provides a route to N-aryl or N-heteroaryl substituted 4-aminopyrimidines, which can be challenging to synthesize via direct nucleophilic substitution.

Below is a table summarizing these key palladium-catalyzed coupling reactions.

| Reaction | Coupling Partner | Catalyst System (Example) | Product |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base | 4-Aryl-2-(thiophen-3-yl)pyrimidine |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Base | 4-Alkynyl-2-(thiophen-3-yl)pyrimidine |

| Buchwald-Hartwig | R-NH₂ | Pd₂(dba)₃ / Ligand / Base | 4-(N-Arylamino)-2-(thiophen-3-yl)pyrimidine |

Transformations of the Pyrimidine and Thiophene Rings for Structure-Activity Exploration

For in-depth structure-activity relationship exploration, transformations of the core heterocyclic rings themselves can be undertaken. The pyrimidine ring, while generally stable, can undergo ring-opening reactions under certain conditions. umich.edu For instance, treatment with strong nucleophiles can lead to cleavage of the pyrimidine ring. rsc.org Such transformations, while potentially leading to loss of the original scaffold, can provide access to novel acyclic or alternative heterocyclic systems. researchgate.net

The thiophene ring is also subject to various transformations that can be exploited in drug discovery. acs.org For example, oxidation of the sulfur atom can lead to thiophene-S-oxides, which are reactive species that can undergo further reactions. acs.org While sometimes associated with metabolic bioactivation and potential toxicity, controlled chemical oxidation can be a tool for generating new analogues. acs.org Ring-opening of the thiophene moiety is also known, although it typically requires more drastic conditions. These more profound structural modifications can be valuable in understanding the essential pharmacophoric elements of the this compound scaffold. nih.gov

Pharmacological and Biological Investigations of 4 Chloro 2 Thiophen 3 Yl Pyrimidine Analogues: in Vitro and Mechanistic Studies

Antineoplastic and Antiproliferative Activities

Derivatives of 4-chloro-2-(thiophen-3-yl)pyrimidine have demonstrated notable efficacy in curbing the growth of various cancer cell lines. These compounds exert their effects through multiple mechanisms, including the direct inhibition of cancer cell proliferation and the modulation of key signaling pathways involved in tumor progression.

A number of studies have highlighted the cytotoxic effects of this compound analogues against a panel of human cancer cell lines. For instance, certain thienopyrimidine derivatives have shown significant antiproliferative activity against non-small cell lung cancer (A549) and prostate cancer (DU-145) cell lines. researchgate.net The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), with lower values indicating greater efficacy.

Notably, some fluorinated aminophenylhydrazine derivatives have exhibited strong cytotoxic effects on the A549 lung carcinoma cell line, with one compound recording an IC50 value as low as 0.64 μM. nih.gov Similarly, novel pyrimidine (B1678525) derivatives have been tested for their in vitro cytotoxicity against DU-145 prostate cancer cells, with some compounds showing highly potent antiprostate cancer properties. researchgate.net The antiproliferative effects of these compounds are often dose-dependent, leading to a significant reduction in cancer cell viability. mdpi.com

Table 1: Antiproliferative Activity of this compound Analogues against Cancer Cell Lines

| Compound Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Thieno[3,2-d]pyrimidine derivatives | MDA-MB-231 (Breast) | ~27.6 | |

| Pyrimidine derivative with 4"-pyridinyl moiety | DU-145 (Prostate) | 2.0 (µg/mL) | researchgate.net |

| Pyrimidine derivative with 2"-pyrrolyl moiety | DU-145 (Prostate) | 6.0 (µg/mL) | researchgate.net |

| Fluorinated Schiff base (compound 6) | A549 (Lung) | 0.64 | nih.gov |

| Pyrimidine-bridging combretastatin (B1194345) derivative (35) | A549 (Lung) | 3.71 | ekb.eg |

A primary mechanism through which this compound analogues exert their anticancer effects is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of protein kinase activity is a hallmark of many cancers.

The epidermal growth factor receptor (EGFR) and phosphatidylinositol 3-kinase (PI3K) are two key protein kinases that have been identified as targets for these compounds. nih.govnih.govresearchgate.net Fused pyrimidine systems, such as thieno[2,3-d]pyrimidines, have been extensively studied as EGFR inhibitors. nih.gov By binding to the ATP-binding site of these kinases, the compounds can block downstream signaling, thereby inhibiting cancer cell proliferation. nih.gov The pyrimidine scaffold is a common feature in many approved EGFR inhibitors used in the treatment of non-small-cell lung cancer. nih.gov Furthermore, thieno[2,3-d]pyrimidine (B153573) derivatives have been designed and synthesized as potent PI3K inhibitors. researchgate.net

Mechanistic studies have provided deeper insights into the cellular effects of this compound analogues. Beyond kinase inhibition, these compounds have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

For example, some halogenated pyrrolo[3,2-d]pyrimidines, which share structural similarities, induce G2/M cell cycle arrest and robustly trigger apoptosis in triple-negative breast cancer cells. nih.gov In lung cancer cell lines, the cytotoxic effects of certain derivatives have been linked to the induction of apoptosis, as evidenced by the expression of cleaved caspase-3 and morphological changes such as chromatin condensation. nih.gov These findings suggest that the anticancer activity of these compounds is multifaceted, involving the disruption of multiple cellular processes essential for cancer cell survival and proliferation.

Antimicrobial Efficacy

In addition to their antineoplastic properties, analogues of this compound have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.

Several studies have reported the antibacterial potential of pyrimidine derivatives. ekb.eg A thiophenyl substituted pyrimidine derivative, for instance, has shown potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species (VRE). nih.gov This particular compound was found to be more effective than vancomycin (B549263) against certain VRE strains. nih.gov Its mechanism of action is believed to involve the inhibition of FtsZ polymerization, a key step in bacterial cell division. nih.gov

While generally more effective against Gram-positive bacteria, some analogues also exhibit moderate activity against Gram-negative bacteria such as Escherichia coli. nih.gov However, their efficacy against other Gram-negative strains like Klebsiella pneumoniae and Pseudomonas aeruginosa can be limited. nih.gov

Table 2: Antibacterial Activity of a Thiophenyl Pyrimidine Derivative (F20)

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus (MRSA) | Gram-positive | 24-48 | nih.gov |

| Enterococcus faecalis (VRE) | Gram-positive | 48 | nih.gov |

| Enterococcus faecium (VRE) | Gram-positive | 48 | nih.gov |

| Escherichia coli | Gram-negative | 96 | nih.gov |

| Klebsiella pneumoniae | Gram-negative | >96 | nih.gov |

| Pseudomonas aeruginosa | Gram-negative | >96 | nih.gov |

The antifungal properties of this compound analogues have also been investigated. ekb.eg Studies have shown that certain pyrimidine derivatives possess fungicidal activities against various phytopathogenic fungi. nih.gov For example, novel pyrimidine derivatives synthesized from 2,5-dichloro-3-acetylthienyl chalcones displayed good antifungal activity against Aspergillus niger and Candida tropicalis. researchgate.net The minimum inhibitory concentrations (MIC) for these compounds ranged from 32-125 μg/mL, with one derivative showing particularly potent activity with an MIC of 8.00 μg/mL. researchgate.net The evaluation of antifungal efficacy is often conducted against common fungal strains such as Aspergillus niger and Candida albicans. ekb.eg

Anti-inflammatory Properties

The therapeutic potential of pyrimidine derivatives, particularly those incorporating a thiophene (B33073) moiety, has been a significant area of investigation in medicinal chemistry. These compounds are recognized for their wide spectrum of biological activities, including notable anti-inflammatory effects. The mechanism behind these properties is often linked to the inhibition of key enzymes and mediators in the inflammatory cascade. Research suggests that pyrimidine analogues exert their anti-inflammatory action by suppressing the expression and activity of crucial inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and various cytokines. nih.gov The fusion of a thiophene ring to the pyrimidine core, creating thienopyrimidine scaffolds, has been shown to yield compounds with a broad range of pharmacological activities, including anti-inflammatory, analgesic, and antioxidant properties. jocpr.comimedpub.com

A primary mechanism by which this compound analogues exhibit anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.comresearchgate.net These enzymes are critical in the metabolic pathway of arachidonic acid, leading to the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. nih.gov The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is a key target for anti-inflammatory drugs. imedpub.com

Several studies have demonstrated the potent inhibitory activity of thiophene-pyrimidine derivatives against these enzymes. For instance, a series of 4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol derivatives were synthesized and evaluated for their anti-inflammatory potential. One compound in this series showed potent COX-2 inhibition with an IC50 value of 0.44 µM. Another analogue demonstrated the highest inhibitory activity against 5-lipoxygenase, with an IC50 of 4.71 µM, which was more potent than the standard anti-inflammatory drug meclofenamate sodium (IC50 = 6.15 µM). jocpr.com

Similarly, research on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, which share structural similarities, identified compounds that were potent dual inhibitors of COX/LOX pathways. imedpub.com The anti-inflammatory action of these compounds was confirmed in vivo through carrageenan-induced paw edema tests. imedpub.com Another study on novel pyrimidine acrylamides identified two potent lipoxygenase inhibitors, with the most active compound exhibiting an IC50 value of 1.1 µM, comparable to the well-known LOX inhibitor NDGA. nih.gov This highlights the potential of the pyrimidine-thiophene scaffold as a basis for developing effective anti-inflammatory agents with specific inhibitory profiles against COX-2 and LOX. nih.govmdpi.com

Table 1: In Vitro Inhibitory Activity of Selected Thiophene-Pyrimidine Analogues against Inflammatory Enzymes

Compound Target Enzyme IC50 (µM) Reference Compound IC50 (µM) of Reference 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol (B7767146) analogue (Compound 4) COX-2 0.44 - - 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol analogue (Compound 3) 5-Lipoxygenase 4.71 Meclofenamate Sodium 6.15 Pyrimidine Acrylamide (Compound 9) Lipoxygenase 1.1 NDGA - Pyrimidine Acrylamide (Compound 5) Lipoxygenase 10.7 NDGA -

Other Biologically Relevant Activities (e.g., Anti-protozoal, Anti-neuroinflammatory)

Beyond their anti-inflammatory effects, analogues of this compound have been investigated for other significant biological activities, particularly as anti-protozoal agents. Protozoan diseases such as leishmaniasis, malaria, and trypanosomiasis affect millions of people worldwide, and the emergence of drug resistance necessitates the discovery of new therapeutic agents. mdpi.com

Thiophene and pyrimidine-containing compounds have shown promise in this area. A study on 1,2,3,4-tetrahydro-2-thioxopyrimidine analogues of combretastatin A-4 revealed their capacity to control the growth of various parasites, including Trypanosoma lewisi, Leishmania tarantolae, and Plasmodium falciparum. researchgate.net Several of these compounds demonstrated good activity against the parasites with IC50 values ranging from approximately 10 µM to just over 50 µM, while exhibiting low cytotoxicity against mammalian cancer cells, suggesting a degree of selectivity for the parasites. researchgate.net

Quinones containing a thiophene ring have also been tested in vitro against the trypomastigote form of Trypanosoma cruzi and promastigote forms of Leishmania. nih.gov The results indicated that quinones with a thiophene ring fused to the quinone nucleus were the most active members of the series, suggesting that the thiophene nucleus plays a role in the antiparasitic activity. nih.gov Furthermore, thienopyrimidine derivatives have been identified as potential antimalarial drugs, with some analogues showing EC50 values in the micro- or submicromolar range against drug-sensitive P. falciparum strains. These findings underscore the potential of the thienopyrimidine scaffold as a versatile platform for developing novel anti-infective agents. While the anti-inflammatory properties of these compounds could theoretically be beneficial in neuroinflammatory conditions, specific research focusing on the anti-neuroinflammatory activity of this compound is not extensively documented in the current literature. However, pyrimidine derivatives have been investigated for potential applications in Alzheimer's disease, targeting pathways like cholinesterase and β-secretase inhibition.

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The analysis of Structure-Activity Relationships (SAR) is crucial for optimizing the therapeutic potential of this compound analogues. Studies have shown that modifications at various positions of the pyrimidine and thiophene rings can significantly influence their biological activity.

In the context of anti-inflammatory action, SAR studies have revealed key structural features that enhance inhibitory potency against COX and LOX enzymes. For instance, the presence of electron-donating groups is often associated with enhanced COX inhibition, whereas electron-withdrawing groups tend to diminish activity. nih.gov A preliminary SAR investigation of certain tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine analogues indicated that the presence of electron-releasing substituents, such as a pyridine (B92270) or chloromethyl group at position-2 of the pyrimidine skeleton, led to an enhancement of anti-inflammatory activity. Furthermore, introducing a naphthyl moiety at position-3 of the pyrimidine ring improved anti-inflammatory action, which is attributed to the formation of a multiple-π–π conjugated system that can couple with inflammatory cytokines.

For NAPE-PLD inhibitors based on a pyrimidine-4-carboxamide (B1289416) scaffold, SAR analysis showed that the pyrimidine core was optimal for activity. Modifications to substituents revealed that replacing a phenyl ring with a thiophene isostere resulted in similar potency. In another series of pyrimidine derivatives, it was found that the introduction of a thiophene heterocycle at the core skeleton increases the anti-inflammatory effect. nih.gov

These SAR analyses provide a rational basis for the future design of more potent and selective this compound analogues. By systematically modifying substituents on the core scaffold, it is possible to fine-tune the pharmacological profile, enhancing desired activities like COX-2 inhibition or anti-protozoal efficacy while potentially reducing off-target effects.

Computational and in Silico Investigations of 4 Chloro 2 Thiophen 3 Yl Pyrimidine and Its Derivatives

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein receptor.

Molecular docking studies on derivatives of thiophene-bearing pyrimidines have been instrumental in profiling their interactions with various biological targets. These studies reveal key atomic-level interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking that are critical for the ligand's affinity and specificity. For instance, docking studies on pyrimidine (B1678525) derivatives targeting cyclooxygenase (COX) enzymes have identified crucial interactions with amino acid residues like His-386, His-388, His-214, and His-207 in the COX-2 binding pocket nih.gov. Similarly, in the context of Epidermal Growth Factor Receptor (EGFR) inhibition, the pyrimidine or pyridine (B92270) ring is proposed to occupy the adenine binding pocket, while furan and thiophene (B33073) rings are suggested to occupy hydrophobic regions of the receptor tandfonline.com. The specific interactions identified through these studies are vital for understanding the structure-activity relationships (SAR) and for the rational design of new, more potent inhibitors. The interaction profiling helps in identifying the key pharmacophoric features required for biological activity.

Beyond identifying interaction points, molecular docking elucidates the most probable binding conformation (the "pose") of the ligand within the receptor's active site. For thiophene-pyrimidine derivatives, docking studies have successfully predicted their binding modes in various enzymes. For example, studies on benzothieno[3,2-d] pyrimidine derivatives targeting COX-2 revealed that a perpendicular orientation of the thiophene and/or phenyl rings relative to the imidazole rings of histidine residues is significant for locking the compound into the active site nih.gov.

Docking programs also provide a scoring function to estimate the binding affinity (often expressed as binding energy, kcal/mol), which helps in ranking potential drug candidates. Lower binding energy values typically indicate a more stable ligand-receptor complex and potentially higher biological activity. For example, docking of novel pyrimidine derivatives against the main protease of SARS-CoV-2 has been used to predict their potential as viral inhibitors, with the binding energies providing a quantitative measure of their inhibitory potential nih.gov. These affinity predictions are a critical component of virtual screening campaigns to identify promising lead compounds from large chemical libraries.

Table 1: Example of Molecular Docking Results for Pyrimidine Derivatives Against Various Targets This table is a representative example based on findings for related pyrimidine structures, as specific data for 4-Chloro-2-(thiophen-3-YL)pyrimidine may vary.

| Target Protein | Derivative Type | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Benzothieno[3,2-d] pyrimidine | His-386, His-388, His-207 | -9.4 | nih.gov |

| EGFR Kinase | Pyridine/Pyrimidine | (Not specified) | (Not specified) | tandfonline.com |

| COVID-19 Main Protease | Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines | (Not specified) | (Not specified) | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. nih.gov MD simulations are used to assess the stability of the docked pose and to analyze the flexibility of both the ligand and the receptor. By simulating the system in a solvated environment that mimics physiological conditions, MD can confirm whether the key interactions predicted by docking are maintained over a period of time. This provides a more rigorous assessment of the ligand's binding stability. For novel pyrimidine derivatives, MD simulations have been used to confirm the stability of protein-ligand complexes, ensuring that the compound remains effectively bound within the active site. researchgate.netresearchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, which are fundamental to their reactivity and interactions. nih.govmdpi.com DFT studies can calculate properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and stability of the molecule; a smaller gap suggests higher reactivity. chemijournal.comnih.gov For thiophene and pyrimidine derivatives, DFT calculations have been used to predict their stability and reactivity. chemijournal.com The MEP map is also a valuable tool, as it visualizes the regions of positive and negative electrostatic potential on the molecule's surface, predicting sites for electrophilic and nucleophilic attack and potential hydrogen bonding interactions. nih.gov These electronic property calculations provide deep insights that complement the classical mechanics-based approaches of docking and MD simulations.

Table 2: Representative Electronic Properties of Thiophene/Pyrimidine Derivatives from DFT Calculations This table is illustrative of the types of data obtained for related heterocyclic compounds.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Thiophene Derivative | -4.994 | -1.142 | 3.852 | nih.gov |

| Imidazo[1,2-a]pyrimidine-Schiff Base | (Not specified) | (Not specified) | (Not specified) | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. crpsonline.com By identifying the physicochemical properties (descriptors) that correlate with activity, a QSAR model can be built to predict the activity of new, untested compounds.

For a series of 4-arylthieno[3,2-d]pyrimidine derivatives, which are structurally related to this compound, QSAR studies have been conducted to evaluate their antagonist activity against adenosine receptors. researchgate.net These models utilize various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a predictive equation. The resulting models revealed the significant role of descriptors like dipole moment and specific connectivity indices in determining the biological activity of these compounds. researchgate.net Such models are invaluable for prioritizing the synthesis of new derivatives with potentially enhanced activity.

In Silico Pharmacokinetic Profiling (excluding safety/toxicity endpoints)

In silico pharmacokinetic profiling, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, uses computational models to estimate the drug-like properties of a compound. These predictions are crucial in the early stages of drug discovery to filter out candidates that are likely to fail later due to poor pharmacokinetics.

For various thiophene-bearing pyrimidine derivatives, in silico ADME properties have been calculated using web-based tools like SwissADME. pnrjournal.compnrjournal.com These tools predict a range of parameters, including lipophilicity (Log P), water solubility, gastrointestinal absorption, and blood-brain barrier permeability. Studies on pyrimidine and pyridine derivatives have shown that many of these compounds exhibit drug-like in silico ADME parameters, often in accordance with established guidelines like Lipinski's Rule of Five. nih.govmdpi.com This early-stage computational assessment helps to ensure that the designed molecules have a higher probability of possessing favorable pharmacokinetic profiles, guiding the selection of candidates for further development.

Table 3: Commonly Predicted In Silico Pharmacokinetic Parameters This is a generalized table of parameters evaluated for pyrimidine derivatives.

| Parameter | Description | Typical Predicted Value for Drug-like Pyrimidine Derivatives |

|---|---|---|

| Molecular Weight (MW) | The mass of one molecule of the substance. | < 500 g/mol |

| Log P (o/w) | The logarithm of the partition coefficient between octanol and water; a measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (O, N). | < 5 |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (O, N). | < 10 |

| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut into the bloodstream. | High |

| Blood-Brain Barrier (BBB) Permeation | Prediction of the molecule's ability to cross the BBB. | Varies (Yes/No) |

Future Perspectives and Research Directions for 4 Chloro 2 Thiophen 3 Yl Pyrimidine Chemistry

Development of Novel Synthetic Methodologies

The advancement of synthetic methodologies is crucial for generating diverse libraries of 4-chloro-2-(thiophen-3-yl)pyrimidine analogues for biological screening. Future research in this area will likely focus on enhancing the efficiency, scalability, and regioselectivity of synthetic routes.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, have proven to be versatile methods for the functionalization of pyrimidine (B1678525) rings. researchgate.netresearchgate.net Future efforts could explore the development of novel catalysts and reaction conditions to improve yields and expand the substrate scope, allowing for the introduction of a wider range of substituents at the C4 position of the pyrimidine ring. nih.gov

Another promising avenue is the exploration of nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring makes it susceptible to SNAr, and this approach can be a more atom-economical and cost-effective alternative to metal-catalyzed reactions. acs.orgorganic-chemistry.org Research into tuning the electronic properties of the pyrimidine ring and employing a variety of nucleophiles could lead to highly regioselective and scalable synthetic protocols. wuxiapptec.commdpi.com

| Synthetic Methodology | Potential Advantages | Future Research Focus |

| Palladium-Catalyzed Cross-Coupling | High versatility, broad substrate scope | Development of more active and stable catalysts, milder reaction conditions. |

| Nucleophilic Aromatic Substitution (SNAr) | Atom economy, cost-effectiveness | Enhancing regioselectivity, expanding the range of compatible nucleophiles. |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste | Design of novel cascade reactions for rapid library synthesis. |

| Green Chemistry Approaches | Environmental sustainability | Use of renewable solvents, recyclable catalysts, and energy-efficient processes. |

Rational Design of Highly Selective and Potent Analogues

The rational design of analogues of this compound with high selectivity and potency is a cornerstone of its potential therapeutic application. This involves a deep understanding of the structure-activity relationships (SAR) of this chemical scaffold.

Future research will focus on systematically modifying the thiophene (B33073) and pyrimidine rings to probe their interactions with biological targets. For instance, substitution at different positions of the thiophene ring can significantly impact biological activity, as has been observed in other thiophene-containing compounds. researchgate.net Similarly, the introduction of various functional groups at the C4 position of the pyrimidine ring, replacing the chlorine atom, will be a key strategy for modulating potency and selectivity.

The design of dual-target or multi-target inhibitors is an emerging paradigm in drug discovery, particularly in complex diseases like cancer. nih.gov The this compound scaffold could serve as a template for developing inhibitors that simultaneously modulate the activity of multiple kinases or other relevant biological targets. This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance.

A critical aspect of rational design is the optimization of pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). Future studies will involve the incorporation of structural motifs that improve solubility, metabolic stability, and oral bioavailability, thereby increasing the drug-like properties of the designed analogues.

| Design Strategy | Objective | Key Considerations |

| Structure-Activity Relationship (SAR) Studies | To identify key structural features for biological activity. | Systematic modification of the thiophene and pyrimidine rings. |

| Dual/Multi-Target Inhibitor Design | To enhance efficacy and overcome drug resistance. | Selection of relevant biological targets and scaffold hopping. |

| ADME Optimization | To improve drug-like properties. | Incorporation of polar groups, reduction of metabolic liabilities. |

Identification of Emerging Biological Targets

While pyrimidine-based compounds are well-known as kinase inhibitors, the unique structural features of this compound and its derivatives may confer activity against a broader range of biological targets. uniroma1.itjrasb.com

A primary focus for future research will be the continued exploration of protein kinases as targets. Many kinases are implicated in the pathogenesis of cancer and other diseases, and the pyrimidine scaffold is a privileged structure for kinase inhibition. rsc.orgnih.gov High-throughput screening of this compound analogues against a panel of kinases could identify novel and potent inhibitors of oncogenic kinases such as EGFR, VEGFR, and CDKs. mdpi.comnih.govfrontiersin.org

Beyond the well-established kinase targets, there is a growing interest in understudied kinases that may play critical roles in diseases like neurodegeneration. acs.org The development of selective inhibitors for these kinases is a significant unmet need, and the this compound scaffold could provide a valuable starting point for such efforts.

Furthermore, phenotypic screening approaches, where compounds are tested for their effects on cellular or organismal phenotypes, could reveal unexpected biological activities and identify novel targets for this compound derivatives. This unbiased approach can open up new therapeutic avenues that would not be discovered through target-based screening alone.

| Target Class | Examples | Rationale for Investigation |

| Protein Kinases (Oncology) | EGFR, VEGFR, CDKs, BTK | Well-established role in cancer; pyrimidine is a known kinase-binding scaffold. nih.govrsc.org |

| Understudied Kinases | AAK1, BMP2K, DRAK1–2, MARK1–4 | Potential novel targets for neurodegenerative and other diseases. acs.org |

| Other Enzyme Families | Topoisomerases, lipoxygenases | Pyrimidine derivatives have shown activity against a diverse range of enzymes. mdpi.comgsconlinepress.com |

| Non-Enzymatic Proteins | Receptors, ion channels | Broadening the scope of potential therapeutic applications. |

Advanced Computational Methodologies in Drug Discovery

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, and they will play a pivotal role in advancing the chemistry of this compound. jscimedcentral.comtandfonline.com

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models that correlate the structural features of analogues with their biological activity. mdpi.com These models can then be used to guide the design of new compounds with improved potency.

Molecular docking simulations will be instrumental in understanding the binding modes of this compound derivatives with their biological targets. semanticscholar.org By visualizing the interactions between the ligand and the protein's active site, researchers can make informed decisions about which structural modifications are most likely to enhance binding affinity and selectivity.

Pharmacophore modeling can be used to identify the key chemical features required for biological activity. nih.govmdpi.com This information can then be used to search virtual libraries for other compounds that share these features, potentially leading to the discovery of novel scaffolds with similar biological profiles.

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction will be crucial for the early-stage evaluation of drug-like properties, allowing for the prioritization of compounds with favorable pharmacokinetic and safety profiles for further development. nih.gov

| Computational Method | Application in Drug Discovery | Expected Outcome |

| 3D-QSAR (CoMFA/CoMSIA) | Building predictive models of biological activity. | Guidance for the design of more potent analogues. |

| Molecular Docking | Predicting binding modes and affinities. | Understanding of ligand-target interactions. |

| Pharmacophore Modeling | Identifying essential chemical features for activity. | Discovery of novel scaffolds with similar activity. |

| In Silico ADMET Prediction | Early assessment of drug-like properties. | Prioritization of compounds with favorable PK/PD profiles. |

Pre-clinical Research Leading to Pharmaceutical Development

The ultimate goal of research into this compound and its analogues is the development of new pharmaceutical agents. This will require a rigorous pre-clinical research program to evaluate the efficacy and safety of lead compounds.

Initial in vitro studies will involve assessing the cytotoxic effects of novel analogues against a panel of cancer cell lines. ijrpr.comresearchgate.net Compounds that demonstrate potent and selective activity will then be advanced to more complex cellular assays to investigate their mechanisms of action, such as their effects on cell cycle progression and apoptosis. gsconlinepress.com

Promising candidates will then be evaluated in in vivo animal models of disease to assess their efficacy, pharmacokinetics, and tolerability. These studies are essential for determining the therapeutic potential of a compound and for establishing a safe and effective dosing regimen for potential human trials.

The journey from a promising lead compound to a clinically approved drug is long and challenging. However, the rich chemical space accessible from the this compound scaffold, combined with modern drug discovery technologies, provides a solid foundation for the development of novel therapeutics with the potential to address significant unmet medical needs. nbinno.comnih.gov

| Pre-clinical Stage | Key Activities | Primary Goal |

| In Vitro Efficacy | Cytotoxicity assays, mechanism of action studies. | Identification of potent and selective lead compounds. |

| In Vivo Efficacy | Animal models of disease, pharmacokinetic studies. | Evaluation of therapeutic potential and dosing. |

| Safety Pharmacology | Assessment of effects on major organ systems. | Identification of potential adverse effects. |

| Toxicology Studies | Determination of acute and chronic toxicity. | Establishment of a safe dose range for human studies. |

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-(thiophen-3-yl)pyrimidine, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For SNAr, reacting 2,4-dichloropyrimidine with thiophen-3-ylboronic acid under palladium catalysis (e.g., Suzuki-Miyaura coupling) is common. Key parameters include:

Q. How should researchers characterize this compound to confirm structural integrity?

Use a combination of:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophen-3-yl vs. 2-yl isomers).

- Mass spectrometry : High-resolution MS for molecular ion validation.

- X-ray crystallography : For unambiguous confirmation of regiochemistry (as demonstrated in related pyrimidine derivatives) .

Q. What safety protocols are critical when handling this compound?

- Waste disposal : Separate halogenated and sulfur-containing waste streams to avoid reactive byproducts. Use professional waste management services for halogenated organics .

- PPE : Gloves, goggles, and fume hoods are mandatory due to potential respiratory and dermal toxicity.

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or functionalization of this compound?

Density functional theory (DFT) can predict reactive sites for electrophilic substitution. For example:

- Electrostatic potential maps identify electron-deficient positions on the pyrimidine ring.

- Transition state analysis helps select catalysts for cross-coupling reactions (e.g., Pd vs. Ni) . Experimental validation using kinetic studies (e.g., variable-temperature NMR) is recommended .

Q. What strategies resolve contradictory data in spectral analysis (e.g., unexpected NMR splitting patterns)?

- Dynamic effects : Assess for rotational isomerism via VT-NMR (variable temperature).

- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., dehalogenated derivatives) .

- Comparative crystallography : Compare with structurally validated analogs to rule out misassignment .

Q. How does the thiophene substituent influence the compound’s reactivity in medicinal chemistry applications?

- Electron donation/withdrawal : Thiophen-3-yl acts as a mild electron donor, stabilizing intermediates in nucleophilic substitutions.

- Biological activity : The sulfur atom enhances binding to metalloenzymes (e.g., kinase inhibitors).

- Derivatization : Thiophene can undergo electrophilic substitution (e.g., bromination) for further functionalization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.